molecular formula C10H13N3O2S2 B2462428 5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane CAS No. 2220167-54-2

5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane

Cat. No. B2462428
CAS RN: 2220167-54-2
M. Wt: 271.35
InChI Key: VMKCGPHNTOXEOQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, forming salts upon reaction with acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyridine is a colorless liquid with a strong, unpleasant odor .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some pyridine derivatives are used in drugs and may interact with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane” would require proper safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The future directions for this compound would depend on its potential applications. Pyridine derivatives have been widely studied for their potential uses in pharmaceuticals and agrochemicals .

properties

IUPAC Name

5-(4-methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-8-6-10(11-7-9(8)13(14)15)12-2-4-16-17-5-3-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKCGPHNTOXEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N2CCSSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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